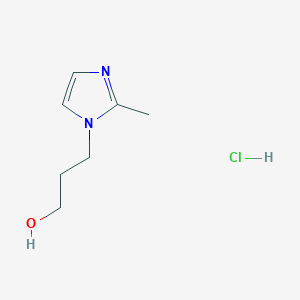

3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol hydrochloride is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound is also known as 1, 3-diazole . It is a derivative of imidazole, which is known for its broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of imidazole derivatives, such as this compound, involves various synthetic routes . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis

The molecular formula of this compound is C7H13N3 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

The compound has a molecular weight of 139.2 . It has a boiling point of 110-112 °C (Press: 2-3 Torr), a density of 1.028 g/mL at 25 °C, and a refractive index of n20/D1.517 . The compound should be stored in a dark place, in an inert atmosphere, at room temperature .Scientific Research Applications

Synthesis and Characterization

- The compound has been utilized in the synthesis of novel chemical entities, such as ether-linked derivatives and isoxazoles, indicating its versatility in organic synthesis. For example, it has been involved in the synthesis of novel ether-linked derivatives of Ornidazole, showcasing its role in generating new molecules with potential antimicrobial and anticancer activities (Şenkardeş et al., 2020). Additionally, its derivatives have been evaluated for their antifungal activity, highlighting its potential in the development of new antifungal agents (Chevreuil et al., 2007).

Antimicrobial and Antifungal Applications

- Research has shown that derivatives of this compound exhibit significant antimicrobial and antifungal activities. This includes studies on novel benzimidazoles bearing oxadiazole nucleus and their anticancer agents, demonstrating the compound's utility in creating molecules with potential therapeutic benefits (Rashid et al., 2012).

Chemical Properties and Interactions

- Investigations into the chemical properties of this compound and its interactions with other substances have been conducted. For instance, the study on the synthesis and properties of protic hydroxylic ionic liquids with two types of basic centers in their composition, where the compound was synthesized and its properties as part of ionic liquids were explored, reveals insights into its chemical behavior and potential applications in material science (Shevchenko et al., 2017).

Novel Applications

- The compound has been a key starting material or intermediate in the synthesis of novel molecules with potential applications in various fields, including the development of ionic liquids and agents for bone imaging. For example, the synthesis and biological evaluation of novel 99mTc-labelled bisphosphonates as superior bone imaging agents indicate its role in the advancement of diagnostic tools (Qiu et al., 2011).

Mechanism of Action

Target of Action

The compound, 3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol hydrochloride, is an imidazole derivative . Imidazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and other proteins . .

Mode of Action

The mode of action of imidazole derivatives can vary widely depending on the specific compound and its targets . They may act as inhibitors, activators, or modulators of their target proteins, leading to changes in cellular processes

Biochemical Pathways

Imidazole derivatives can influence various biochemical pathways due to their broad range of targets . They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Result of Action

The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. Given the wide range of activities associated with imidazole derivatives , the effects of this compound could potentially be diverse.

Safety and Hazards

properties

IUPAC Name |

3-(2-methylimidazol-1-yl)propan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.ClH/c1-7-8-3-5-9(7)4-2-6-10;/h3,5,10H,2,4,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGVTEVDXXPPTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCCO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60700655 |

Source

|

| Record name | 3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22159-27-9 |

Source

|

| Record name | 3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Pyrimidin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B6323713.png)

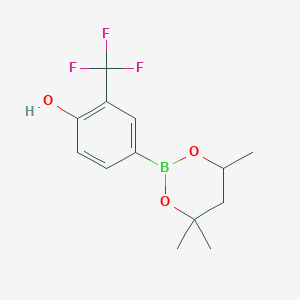

![2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323729.png)

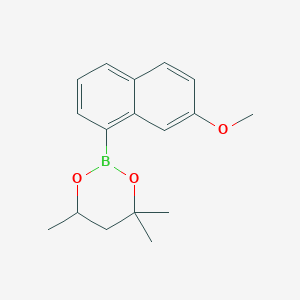

![2-[3-(1,3-Dioxan-2-yl)-4-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323738.png)

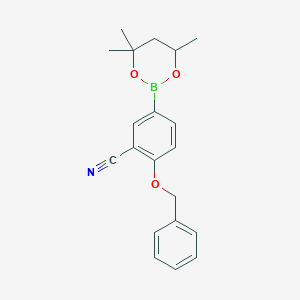

![3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97%](/img/structure/B6323799.png)